Ethacridine lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antibacterial and Antifungal Properties:

Ethacridine lactate exhibits a broad spectrum of antimicrobial activity. Studies have shown its effectiveness against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. It also demonstrates antifungal properties against Candida albicans []. This makes it a potential candidate for research on topical antimicrobial formulations and wound healing.

Treatment of Superficial Tumor Necrosis:

Cancer treatment, particularly with radiotherapy, can lead to superficial tumor necrosis, causing malodorous and painful lesions. Research suggests that ethacridine lactate powder application can promote the formation of a dry eschar (scab) on such lesions, reducing odor and potentially improving patient quality of life []. Further studies are needed to explore its efficacy and optimal use in this context.

Cellular Uptake and Distribution Studies:

Due to its acridine structure, ethacridine lactate possesses fluorescence properties. This characteristic makes it a valuable tool for researchers studying cellular uptake and distribution of drugs. By tagging ethacridine lactate with fluorescent markers, scientists can visualize its movement within cells and understand its potential mechanisms of action [].

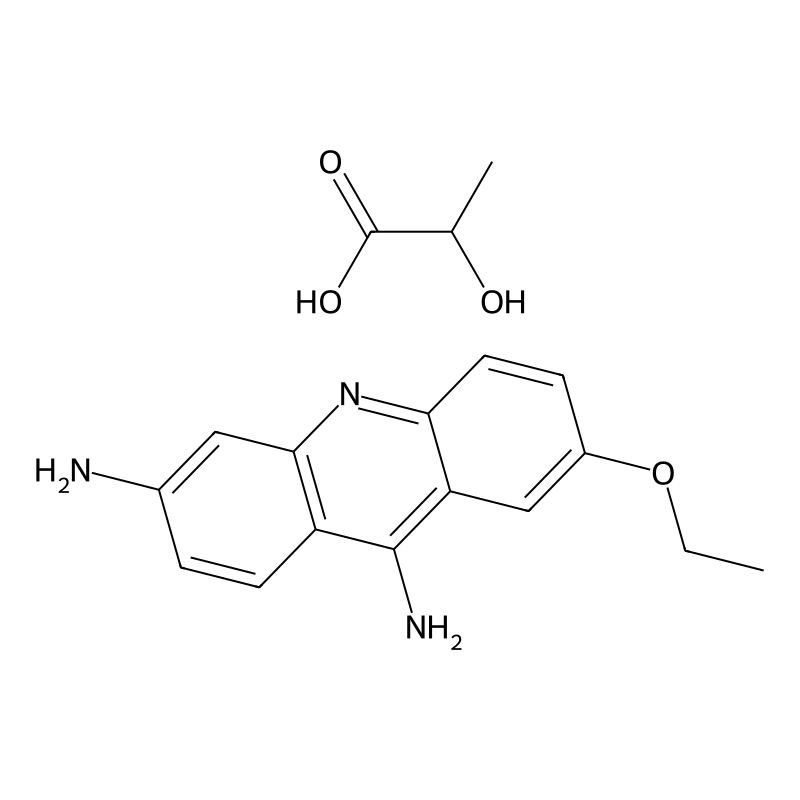

Ethacridine lactate, also known as 2-ethoxy-6,9-diaminoacridine monolactate monohydrate, is an aromatic organic compound derived from acridine. This compound is characterized by its orange-yellow crystalline form and has a melting point of 226 °C. Ethacridine lactate possesses a stinging odor and is primarily utilized as an antiseptic, especially in a 0.1% solution, effective against certain Gram-positive bacteria such as Streptococci and Staphylococci but ineffective against Gram-negative bacteria like Pseudomonas aeruginosa .

Antiseptic Effect

The exact mechanism of action for ethacridine lactate's antiseptic properties is not fully elucidated. However, the prevailing theory suggests it interacts with the bacterial cell membrane. The positively charged amino groups are believed to electrostatically attract to the negatively charged bacterial membrane. This interaction, along with the planar structure, might disrupt the membrane integrity, leading to leakage of cellular contents and ultimately cell death [].

Abortifacient Effect

The mechanism behind ethacridine lactate's abortifacient effect is not entirely understood. Research suggests it might involve inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair []. Further research is needed to clarify this mechanism.

- Hydrolysis: In aqueous solutions, ethacridine lactate can hydrolyze to release lactic acid and ethacridine.

- Oxidative Polymerization: Ethacridine lactate can be oxidatively polymerized to form electroactive oligomers when treated with ammonium peroxydisulfate in acidic conditions .

- Complexation: The compound can form complexes with metal ions, which may alter its biological activity and stability.

Ethacridine lactate exhibits significant biological activities:

- Antimicrobial Action: It inhibits microbial protein synthesis by binding to DNA, which disrupts the replication of bacterial cells .

- Abortifacient Properties: It is used in medical procedures for second-trimester abortions, where it is instilled extra-amniotically to induce labor .

- Anti-inflammatory Effects: The compound is effective in treating inflammatory or ulcerative skin conditions .

The synthesis of ethacridine lactate can be achieved through various methods:

- One-Pot Synthesis: This involves the simultaneous reaction of lactic acid with ethacridine under controlled conditions to yield ethacridine lactate .

- Continuous Feeding Reaction: A more complex method where reagents are continuously fed into a reaction vessel to maintain optimal conditions for synthesis .

Ethacridine lactate finds application in several fields:

- Medical Use: Primarily used as an antiseptic in surgical settings and as an abortifacient.

- Pharmaceuticals: Utilized in formulations aimed at treating bacterial infections.

- Research: Employed in studies investigating antimicrobial resistance and the development of new antibacterial agents.

Studies on the interactions of ethacridine lactate reveal its potential effects when combined with other compounds:

- Synergistic Effects: It may enhance the activity of certain antibiotics against resistant strains of bacteria.

- Toxicological Interactions: There are concerns regarding its gastrointestinal toxicity when ingested or improperly administered, necessitating caution in clinical settings .

Ethacridine lactate shares structural and functional similarities with several other compounds. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acridine | Aromatic Compound | Basic structure similar to ethacridine |

| 6-Aminoquinoline | Heterocyclic Compound | Exhibits different antimicrobial properties |

| Chlorhexidine | Bisbiguanide | Broad-spectrum antiseptic with unique action |

| Proflavine | Acridine Derivative | Effective against Gram-positive bacteria |

Uniqueness of Ethacridine Lactate

Ethacridine lactate stands out due to its dual role as both an antiseptic and an abortifacient. Its specific mechanism of action—binding to DNA to inhibit protein synthesis—distinguishes it from other compounds that may not have such targeted effects. Furthermore, its application in medical procedures highlights its unique position in therapeutic contexts compared to similar compounds that primarily serve as antiseptics or disinfectants.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 77 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 75 of 77 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CA - Antiinfectives

B05CA08 - Ethacridine lactate

D - Dermatologicals

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AA - Acridine derivatives

D08AA01 - Ethacridine lactate

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Norman G, Christie J, Liu Z, Westby MJ, Jefferies JM, Hudson T, Edwards J, Mohapatra DP, Hassan IA, Dumville JC. Antiseptics for burns. Cochrane Database Syst Rev. 2017 Jul 12;7:CD011821. doi: 10.1002/14651858.CD011821.pub2. Review. PubMed PMID: 28700086.

3: De Filippo E, Manga P, Schiedel AC. Identification of Novel G Protein-Coupled Receptor 143 Ligands as Pharmacologic Tools for Investigating X-Linked Ocular Albinism. Invest Ophthalmol Vis Sci. 2017 Jun 1;58(7):3118-3126. doi: 10.1167/iovs.16-21128. PubMed PMID: 28632878; PubMed Central PMCID: PMC5482243.

4: Dogan E, Yanmaz L, Gedikli S, Ersoz U, Okumus Z. The Effect of Pycnogenol on Wound Healing in Diabetic Rats. Ostomy Wound Manage. 2017 Apr;63(4):41-47. PubMed PMID: 28448268.

5: Qiong Y, Yichong Y. Analysis of relevant risk factors for intrauterine death of fetuses in the third trimester of pregnancy. Pak J Pharm Sci. 2016 Nov;29(6 Spec):2163-2167. PubMed PMID: 28412674.

6: Janzen C, Sen S, Lei MY, Gagliardi de Assumpcao M, Challis J, Chaudhuri G. The Role of Epithelial to Mesenchymal Transition in Human Amniotic Membrane Rupture. J Clin Endocrinol Metab. 2017 Apr 1;102(4):1261-1269. doi: 10.1210/jc.2016-3150. PubMed PMID: 28388726; PubMed Central PMCID: PMC5460731.

7: Ma R, Morshed SA, Latif R, Davies TF. TAZ Induction Directs Differentiation of Thyroid Follicular Cells from Human Embryonic Stem Cells. Thyroid. 2017 Feb;27(2):292-299. doi: 10.1089/thy.2016.0264. Epub 2017 Jan 3. PubMed PMID: 27829313; PubMed Central PMCID: PMC5912722.

8: Rotin LE, MacLean N, Aman A, Gronda M, Lin FH, Hurren R, Wang X, Wrana JL, Datti A, Al-Awar R, Minden MD, Schimmer AD. Erlotinib synergizes with the poly(ADP-ribose) glycohydrolase inhibitor ethacridine in acute myeloid leukemia cells. Haematologica. 2016 Nov;101(11):e449-e453. Epub 2016 Sep 1. PubMed PMID: 27587383; PubMed Central PMCID: PMC5394872.

9: Koelzer SC, Held H, Toennes SW, Verhoff MA, Wunder C. Self-induced illegal abortion with Rivanol(®): A medicolegal-toxicological case report. Forensic Sci Int. 2016 Nov;268:e18-e22. doi: 10.1016/j.forsciint.2016.08.028. Epub 2016 Aug 27. PubMed PMID: 27789047.

10: Chen C, Lin F, Wang X, Jiang Y, Wu S. Mifepristone combined with ethacridine lactate for the second-trimester pregnancy termination in women with placenta previa and/or prior cesarean deliveries. Arch Gynecol Obstet. 2017 Jan;295(1):119-124. doi: 10.1007/s00404-016-4205-8. Epub 2016 Sep 22. PubMed PMID: 27658386.

11: Kiss L, David V, David IG, Lazăr P, Mihailciuc C, Stamatin I, Ciobanu A, Ştefănescu CD, Nagy L, Nagy G, Ciucu AA. Electropolymerized molecular imprinting on glassy carbon electrode for voltammetric detection of dopamine in biological samples. Talanta. 2016 Nov 1;160:489-498. doi: 10.1016/j.talanta.2016.07.024. Epub 2016 Jul 12. PubMed PMID: 27591643.

12: Pitucha M, Woś M, Miazga-Karska M, Klimek K, Mirosław B, Pachuta-Stec A, Gładysz A, Ginalska G. Synthesis, antibacterial and antiproliferative potential of some new 1-pyridinecarbonyl-4-substituted thiosemicarbazide derivatives. Med Chem Res. 2016;25:1666-1677. Epub 2016 Jun 1. PubMed PMID: 27499604; PubMed Central PMCID: PMC4958397.

13: Rotin LE, Gronda M, MacLean N, Hurren R, Wang X, Lin FH, Wrana J, Datti A, Barber DL, Minden MD, Slassi M, Schimmer AD. Ibrutinib synergizes with poly(ADP-ribose) glycohydrolase inhibitors to induce cell death in AML cells via a BTK-independent mechanism. Oncotarget. 2016 Jan 19;7(3):2765-79. doi: 10.18632/oncotarget.6409. PubMed PMID: 26624983; PubMed Central PMCID: PMC4823070.

14: Tian JS, Pan FX, He SN, Hu WS. [Risk factors of pregnancy termination at second and third trimester in women with scarred uterus and placenta previa]. Zhejiang Da Xue Xue Bao Yi Xue Ban. 2015 May;44(3):247-52. Chinese. PubMed PMID: 26350003.

15: Kawano S, Maruyama J, Nagashima S, Inami K, Qiu W, Iwasa H, Nakagawa K, Ishigami-Yuasa M, Kagechika H, Nishina H, Hata Y. A cell-based screening for TAZ activators identifies ethacridine, a widely used antiseptic and abortifacient, as a compound that promotes dephosphorylation of TAZ and inhibits adipogenesis in C3H10T1/2 cells. J Biochem. 2015 Nov;158(5):413-23. doi: 10.1093/jb/mvv051. Epub 2015 May 14. PubMed PMID: 25979969.

16: Peng P, Liu XY, Li L, Jin L, Chen WL. Clinical analyses of 66 cases of mid-trimester pregnancy termination in women with prior cesarean. Chin Med J (Engl). 2015 Feb 20;128(4):450-4. doi: 10.4103/0366-6999.151073. PubMed PMID: 25673444; PubMed Central PMCID: PMC4836245.

17: Li N, Wu P, Zhao J, Feng L, Qiao FY, Zeng WJ. Effectiveness and safety of double-balloon catheter versus intra-amniotic injection of ethacridine lactate for termination of second trimester pregnancy in patients with liver dysfunction. J Huazhong Univ Sci Technolog Med Sci. 2015 Feb;35(1):129-34. doi: 10.1007/s11596-015-1401-x. Epub 2015 Feb 12. PubMed PMID: 25673206.

18: Morgado-Palacin L, Llanos S, Urbano-Cuadrado M, Blanco-Aparicio C, Megias D, Pastor J, Serrano M. Non-genotoxic activation of p53 through the RPL11-dependent ribosomal stress pathway. Carcinogenesis. 2014 Dec;35(12):2822-30. doi: 10.1093/carcin/bgu220. Epub 2014 Oct 24. PubMed PMID: 25344835.

19: Mei Q, Li X, Liu H, Zhou H. Effectiveness of mifepristone in combination with ethacridine lactate for second trimester pregnancy termination. Eur J Obstet Gynecol Reprod Biol. 2014 Jul;178:12-5. doi: 10.1016/j.ejogrb.2014.04.041. Epub 2014 May 13. PubMed PMID: 24948048.

20: Wissing MD, Dadon T, Kim E, Piontek KB, Shim JS, Kaelber NS, Liu JO, Kachhap SK, Nelkin BD. Small-molecule screening of PC3 prostate cancer cells identifies tilorone dihydrochloride to selectively inhibit cell growth based on cyclin-dependent kinase 5 expression. Oncol Rep. 2014 Jul;32(1):419-24. doi: 10.3892/or.2014.3174. Epub 2014 May 13. PubMed PMID: 24841903; PubMed Central PMCID: PMC4067428.